Welcome to the BenchChem Online Store!
molecular formula C6H3F3O2 B2966756 4-(Trifluoromethyl)furan-2-carbaldehyde CAS No. 26431-60-7

4-(Trifluoromethyl)furan-2-carbaldehyde

Cat. No. B2966756
M. Wt: 164.083
InChI Key: HZXKGUWZFQJRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07884124B2

Procedure details

A mixture of 2-bromomethyl-4-trifluoromethyl-furan (500 mg, 3.57 mmol), hexamethylenetetramine (HMTA) (637 mg, 4.54 mmol) and water (2.6 mL) were placed in a 50 mL pear-shaped flask equipped with a vigreaux column atop of which is attached to dry-ice condenser chilled at −78° C. The mixture was heated at reflux for 1 h, and then treated with concentrated HCl (1.7 mL). Reflux was maintained for an additional 1 h before the reaction was cooled to rt, diluted with water and extracted with DCM (4×50 mL). The combined organic extracts were washed with water, brine, dried (Na2SO4) and carefully concentrated to give 4-(trifluoromethyl)furan-2-carbaldehyde. 1H NMR (400 MHz, CDCl3) δ ppm 7.37 (m, 1H), 8.01 (m, 1H), 9.74 (d, J=0.54 Hz, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
637 mg
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[O:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.C1N2CN3CN(C2)CN1C3.Cl.[OH2:23]>>[F:9][C:8]([F:11])([F:10])[C:6]1[CH:7]=[C:3]([CH:2]=[O:23])[O:4][CH:5]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrCC=1OC=C(C1)C(F)(F)F
Name
Quantity
637 mg
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
2.6 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were placed in a 50 mL pear-shaped flask
CUSTOM
Type
CUSTOM
Details
equipped with a vigreaux column atop of which
CUSTOM
Type
CUSTOM
Details
is attached to dry-ice condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for an additional 1 h before the reaction
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (4×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
carefully concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(OC1)C=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.